

The Pharmacological Profile of HC-070: A Technical Guide

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|----------------------|---------|-----------|
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A Potent and Selective Antagonist of TRPC4 and TRPC5 Channels

HC-070 is a highly potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical subfamily members 4 and 5 (TRPC4 and TRPC5).[1][2][3][4] These non-selective cation channels are implicated in a variety of physiological processes, particularly in the central nervous system where their expression is prominent in regions associated with anxiety and fear, such as the cortex and amygdala.[2] **HC-070**'s inhibitory action on these channels has established it as a valuable tool for investigating the physiological roles of TRPC4 and TRPC5 and as a potential therapeutic agent for psychiatric and pain disorders.

Mechanism of Action

HC-070 exerts its pharmacological effects by directly inhibiting TRPC4 and TRPC5 channels. Cryo-electron microscopy studies have revealed that **HC-070** binds to a site wedged between adjacent subunits of the TRPC5 channel, near the extracellular side, stabilizing the channel in a non-conductive closed state. This inhibitory action is highly selective, with **HC-070** demonstrating over 400-fold selectivity for TRPC4 and TRPC5 over a wide range of other ion channels, receptors, and kinases. The compound effectively blocks both homomeric TRPC4 and TRPC5 channels, as well as heteromeric channels formed by TRPC1/4 and TRPC1/5 subunits.



The functional consequence of this channel inhibition is a reduction in cation influx, primarily Ca²⁺ and Na⁺, in response to stimuli that activate these channels. In neuronal contexts, this leads to a dampening of cellular excitability. For instance, **HC-070** has been shown to reduce cholecystokinin tetrapeptide (CCK-4)-evoked neuronal activity in amygdala slices, a key mechanism underlying its anxiolytic effects.

Pharmacodynamics

The inhibitory potency of **HC-070** on TRPC4 and TRPC5 channels has been quantified across various experimental setups, consistently demonstrating nanomolar to sub-nanomolar efficacy.



| Target | Species | Activation Method | Assay | IC50 (nM) | Reference |
|------------------|---------|--------------------------------|---------------------------|-----------|-----------|
| hTRPC5 | Human | - | Fluorometric Assay | 9.3 | |
| hTRPC4 | Human | - | Fluorometric Assay | 46 | • |
| hTRPC5 | Human | Lanthanum | Whole-cell Patch Clamp | 0.52 | • |
| mTRPC5 | Mouse | Lanthanum | Whole-cell Patch Clamp | 0.52-0.55 | • |
| rTRPC5 | Rat | Lanthanum | Whole-cell Patch Clamp | 0.32 | • |
| hTRPC4 | Human | Englerin A | Manual Patch-Clamp | 0.96 | - |
| hTRPC4 | Human | GTPyS | Manual Patch-Clamp | 5.72 | • |
| hTRPC4 | Human | M2R activation | Whole-cell Patch Clamp | 0.49 | • |
| hTRPC5 | Human | M1R activation | Whole-cell Patch Clamp | 2.0 | |
| hTRPC1/TRP C4 | Human | M2R activation | Whole-cell Patch Clamp | 1.3 | |
| hTRPC1/TRP C5 | Human | La ³⁺ activation | Whole-cell Patch Clamp | 1.4 | - |
| hTRPC1/TRP C5 | Human | M1R activation | Whole-cell Patch Clamp | 4.4 | • |
| mTRPC4 | Mouse | M2R activation | Whole-cell Patch Clamp | 1.8 | |







| mTRPC5 | Mouse | M1R activation | Whole-cell Patch Clamp | 3.4 |
|--------|-------|-------------------|---------------------------|-------|
| TRPC3 | Human | - | - | ~1000 |

h: human, m: mouse, r: rat, M1R/M2R: Muscarinic Acetylcholine Receptor M1/M2

In vivo studies have demonstrated that **HC-070** produces anxiolytic and antidepressant-like effects in mice. It has been shown to reduce anxiety-like behaviors in the elevated plus-maze and marble-burying tests, and decrease immobility time in the tail suspension and forced swim tests. Furthermore, **HC-070** has demonstrated analgesic properties, alleviating mechanical hypersensitivity in rat models of visceral and neuropathic pain. A key finding is that these behavioral effects are observed at unbound brain concentrations of **HC-070** that are near the in vitro IC50 values for TRPC4/C5 inhibition, strongly suggesting that the observed efficacy is ontarget.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that **HC-070** is orally bioavailable and penetrates the central nervous system.



| Species | Parameter | Value | Reference |
|--------------|---|-----------|-----------|
| Rat | Plasma Protein Binding | 99.5% | |
| Rat | Unbound Fraction in Brain Homogenate | 0.001 | |
| Rat (female) | Brain/Plasma Unbound Partition Coefficient (Kp,uu,BR) | 0.5 - 0.8 | |
| Rat (male) | Brain/Plasma Unbound Partition Coefficient (Kp,uu,BR) | 0.4 - 0.6 | |
| Mouse | Half-life (T1/2) | - | |
| Mouse | Clearance (CL) | - | |
| Mouse | Volume of Distribution at Steady State (Vss) | - | • |
| Mouse | Mean Residence Time (MRTdisp) | - | |

Detailed values for mouse pharmacokinetic parameters such as half-life, clearance, and volume of distribution were mentioned as determined but specific values were not provided in the search results.

HC-070 exhibits high plasma protein binding. Despite this, it readily accesses the brain, with unbound brain concentrations reaching levels sufficient for target engagement and pharmacological activity after oral administration.

Experimental Protocols In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The inhibitory effect of **HC-070** on TRPC4 and TRPC5 channels is commonly assessed using the whole-cell manual patch-clamp technique.



- Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with
 plasmids encoding the human, mouse, or rat TRPC channel of interest (e.g., hTRPC4,
 hTRPC5). Co-transfection with receptors, such as muscarinic receptors (M1R or M2R), can
 be performed for receptor-mediated channel activation studies.
- Electrophysiological Recordings: Whole-cell currents are recorded from single transfected
 cells. The extracellular solution typically contains a physiological salt solution. The
 intracellular (pipette) solution contains a salt solution designed to maintain the cell's integrity
 and ionic balance.
- Channel Activation: TRPC channels are activated using various methods, including:
 - Receptor-mediated activation: Application of a receptor agonist (e.g., carbachol for muscarinic receptors).
 - Direct chemical activation: Application of a direct channel activator such as Lanthanum (La³⁺), Englerin A, or GTPyS.
- HC-070 Application and Data Analysis: Following stable channel activation, HC-070 is applied at varying concentrations to the extracellular solution. The resulting inhibition of the channel current is measured. The IC50 is determined by fitting the concentration-response data to the Hill equation.

In Vivo Behavioral Assessment: Elevated Plus-Maze (EPM)

The anxiolytic effects of **HC-070** are frequently evaluated in mice using the elevated plus-maze test.

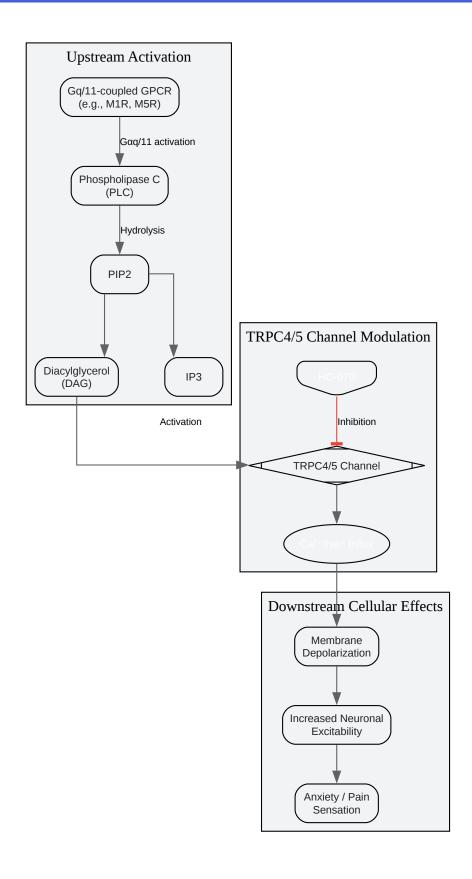
- Animals: Male C57/BL6 mice are commonly used.
- Drug Administration: **HC-070** is administered orally (p.o.) as a suspension in a vehicle such as 0.5% methylcellulose, typically 60 minutes before testing. A positive control, such as diazepam, is often administered intraperitoneally (i.p.) 30 minutes prior to the test.
- Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.



- Procedure: Mice are placed at the center of the maze, and their behavior is recorded for a set duration (e.g., 5 minutes).
- Data Analysis: The primary endpoint is the number of entries into the open arms, with an
 increase indicating an anxiolytic effect. The videos are typically scored by an observer
 blinded to the treatment conditions. Any animals that fall off the maze are excluded from the
 analysis.

Signaling Pathways and Experimental Workflows

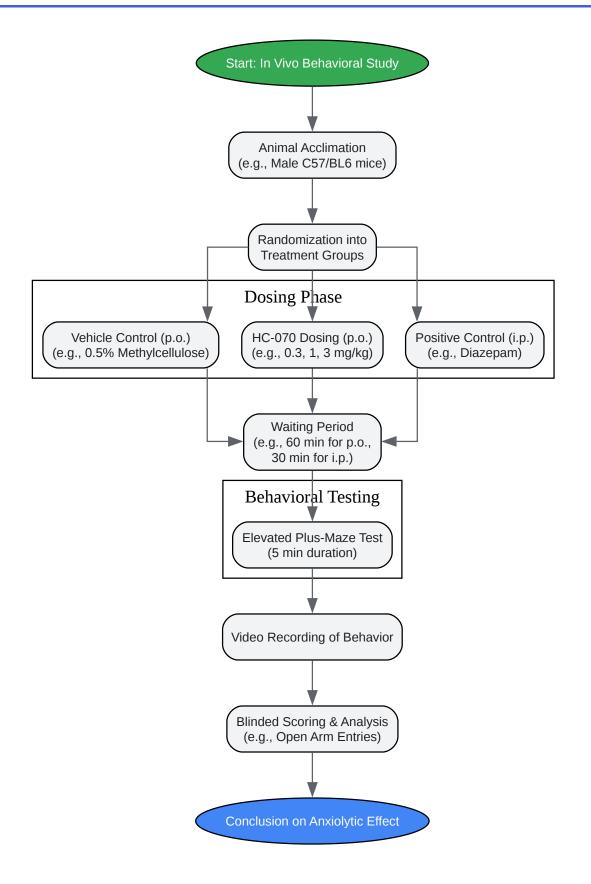




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Caption: Signaling pathway of TRPC4/5 inhibition by HC-070.





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Caption: Experimental workflow for an in vivo anxiolytic study.



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